The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine typically involves the reaction of 4-phenylbutyl chloride with piperidine. This reaction is usually conducted in the presence of a base, such as sodium hydroxide, under reflux conditions to promote the formation of the desired product. The general reaction can be summarized as follows:
This method allows for effective formation of the piperidine ring while introducing the phenylbutyl side chain, which is crucial for the compound's biological activity .
The molecular structure of 4-Phenyl-1-(4-phenylbutyl)piperidine features a piperidine ring substituted at the nitrogen atom with a phenyl group and at the first carbon with a 4-phenylbutyl group. The InChI representation of the compound is:
The structural formula indicates significant steric hindrance due to the bulky phenyl groups attached to the piperidine ring, which may influence its interaction with sigma receptors . The compound's three-dimensional configuration is crucial for its biological activity and receptor binding characteristics.
4-Phenyl-1-(4-phenylbutyl)piperidine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity.
The mechanism of action of 4-Phenyl-1-(4-phenylbutyl)piperidine primarily involves its binding to sigma receptors, specifically sigma receptor type 1. Upon binding, PPBP modulates neuronal nitric oxide synthase activity, leading to decreased production of nitric oxide during ischemic events. This modulation helps protect neurons from damage caused by oxidative stress and excitotoxicity.
In studies involving animal models, PPBP has demonstrated protective effects against neuronal damage during ischemic episodes by reducing nitrative and oxidative damage to proteins and nucleic acids . It has been shown to decrease the coupling of neuronal nitric oxide synthase to postsynaptic density proteins, further contributing to its neuroprotective effects.
The physical and chemical properties of 4-Phenyl-1-(4-phenylbutyl)piperidine include:
Property | Value |
---|---|
Molecular Weight | 307.45 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | Not specified |
These properties indicate that PPBP is likely lipophilic, which may facilitate its ability to cross biological membranes and interact with central nervous system targets .
The primary applications of 4-Phenyl-1-(4-phenylbutyl)piperidine are in scientific research focused on neuroprotection and neurological disorders. It has been studied extensively for its potential therapeutic effects in:
Future research may explore its efficacy in clinical settings and potential applications in treating conditions associated with oxidative stress and excitotoxicity in neurons.
4-Phenyl-1-(4-phenylbutyl)piperidine (C₂₁H₂₇N), commonly abbreviated as PPBP or 4-PPBP, features a piperidine core substituted at the 4-position with a phenyl ring and at the nitrogen (N1) with a 4-phenylbutyl chain. The molecule has a molecular weight of 293.45 g/mol and lacks chiral centers, but its biological activity is influenced by conformational flexibility [1] [7]. The piperidine ring adopts a chair conformation, with the C4-phenyl substituent preferentially occupying an equatorial position to minimize steric strain. The 4-phenylbutyl chain (C₆H₅-(CH₂)₄-) provides extended flexibility, allowing the terminal phenyl group to engage in hydrophobic interactions with target proteins [3] [8]. Key structural identifiers include:
Table 1: Physicochemical Profile of 4-Phenyl-1-(4-phenylbutyl)piperidine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₂₁H₂₇N | PubChem CID 3035672 [1] |
Molecular Weight | 293.45 g/mol | Mass spectrometry [7] |
logP (Octanol-Water) | ~4.2 | Predictive calculation [3] [6] |
Solubility in DMSO | >20 mg/mL | Supplier data (Sigma-Aldrich) [8] |
PPBP is typically synthesized via reductive amination between 4-phenylpiperidine and 4-phenylbutyraldehyde, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. Alternative routes employ alkylation of 4-phenylpiperidine with 1-bromo-4-phenylbutane under basic conditions (e.g., potassium carbonate) [5] [9]. Modifications focus on three regions:
PPBP’s lipophilicity (predicted logP ~4.2) facilitates blood-brain barrier (BBB) penetration, a prerequisite for central nervous system neuroprotection [3] [6]. This high logP aligns with its CNS-targeted design but may limit aqueous solubility, necessitating salt formulations (e.g., maleate) for in vivo administration [8] [9]. While experimental bioavailability data is limited in the literature, PPBP’s molecular weight (293.45 g/mol) and moderate hydrogen-bonding capacity (one tertiary amine) suggest favorable absorption profiles in neurological models. Its chemical stability allows storage at 2–8°C in desiccated conditions without significant degradation [8].
PPBP exhibits high-affinity binding to sigma-1 receptors (σ1R), with a reported Ki of 0.8 nM [8]. SAR analyses reveal:
Table 2: SAR Analysis of Key PPBP Derivatives
Structural Modification | σ1R Affinity (Ki, nM) | Neuroprotective Efficacy |
---|---|---|
None (PPBP) | 0.8 | High [8] |
Piperidine C4 phenyl removal | >1000 | None [6] |
Butyl linker → Propyl linker | 15.2 | Moderate [6] |
Terminal p-methoxyphenyl | 1.1 | High [4] |
N-substitution (methyl-PPBP) | 210 | Low [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7